molecular formula C9H12N2O2 B040012 N-Methyl-5-oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide CAS No. 118315-89-2

N-Methyl-5-oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide

Katalognummer: B040012
CAS-Nummer: 118315-89-2
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: ZWWAXGLSSBZBCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization . Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced techniques such as continuous flow reactors can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine ring .

Wissenschaftliche Forschungsanwendungen

N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.

Uniqueness

N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

118315-89-2

Molekularformel

C9H12N2O2

Molekulargewicht

180.2 g/mol

IUPAC-Name

N-methyl-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-3-6-11-7(9(13)10-2)4-5-8(11)12/h1,7H,4-6H2,2H3,(H,10,13)

InChI-Schlüssel

ZWWAXGLSSBZBCQ-UHFFFAOYSA-N

SMILES

CNC(=O)C1CCC(=O)N1CC#C

Kanonische SMILES

CNC(=O)C1CCC(=O)N1CC#C

Synonyme

2-Pyrrolidinecarboxamide,N-methyl-5-oxo-1-(2-propynyl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.